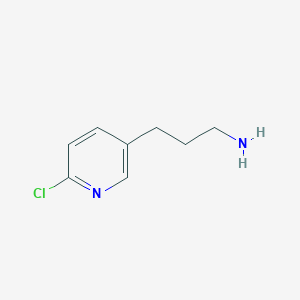

3-(6-Chloropyridin-3-YL)propan-1-amine

Description

Structural Elucidation of 3-(6-Chloropyridin-3-YL)propan-1-amine

Molecular Architecture and Stereochemical Considerations

This compound consists of a pyridine ring substituted at position 6 with a chlorine atom and at position 3 with a propan-1-amine chain. The pyridine ring adopts a planar aromatic structure, while the propanamine side chain introduces a flexible three-carbon linker terminating in a primary amine group.

Key Structural Features:

| Component | Description |

|---|---|

| Pyridine core | Aromatic six-membered ring with nitrogen at position 1 and chlorine at position 6 |

| Propanamine chain | Linear three-carbon chain (CH₂-CH₂-CH₂) terminating in a primary amine (-NH₂) |

| Connectivity | The pyridine’s position 3 carbon is bonded to the propanamine’s first carbon |

The compound’s molecular formula is C₈H₁₁ClN₂ (molecular weight: 170.64 g/mol). No stereoisomerism is observed due to the absence of chiral centers or geometric isomerism.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Analysis

NMR spectroscopy provides critical insights into the compound’s electronic environment and bonding.

¹H NMR Predictions

Key Observations :

- Aromatic protons adjacent to electron-withdrawing chlorine exhibit upfield shifts compared to unsubstituted pyridines.

- The NH₂ group’s signal is typically broad due to rapid proton exchange and may not be resolved in routine spectra.

¹³C NMR Predictions

| Carbon Environment | Chemical Shift (δ, ppm) | Source |

|---|---|---|

| Pyridine C-2 and C-4 carbons | 150–160 | |

| Pyridine C-5 carbon | 120–125 | |

| Propanamine CH₂ carbons | 25–40 | |

| Aminic CH₂ carbon | 45–50 |

Notes :

- Chlorine’s electronegativity deshields adjacent carbons, increasing their chemical shifts.

- The amine-adjacent carbon typically resonates downfield (~45–50 ppm) due to electron donation from the NH₂ group.

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI) or atmospheric pressure chemical ionization (APCI) mass spectrometry reveals characteristic fragmentation pathways:

Key Fragmentation Pathways :

- Loss of Chlorine : The molecular ion ([M]⁺) loses Cl (35.5 Da) to form [M – Cl]⁺.

- Cleavage at Pyridine-Propanamine Bond : The pyridine ring (C₅H₄N) and propanamine (C₃H₉N) fragments dominate the spectrum.

Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations

DFT studies at the M06-2X/6-31G* level provide insights into electronic structure:

| Parameter | Value (eV) | Source |

|---|---|---|

| HOMO Energy | –6.0 to –6.5 | |

| LUMO Energy | –2.0 to –2.5 | |

| HOMO-LUMO Gap | ~3.5–4.0 |

Electron Density Distribution :

- HOMO : Localized on the pyridine nitrogen and adjacent carbons, indicating π-electron delocalization.

- LUMO : Concentrated on the chlorine-substituted pyridine ring, reflecting electron-deficient regions.

Molecular Orbital Interactions

The compound’s reactivity is governed by orbital interactions:

- Electron-Withdrawing Effect of Chlorine : The chlorine atom at position 6 withdraws electron density via inductive effects, activating the pyridine ring for nucleophilic substitution.

- Amine’s Electron-Donating Nature : The NH₂ group donates electron density through resonance, stabilizing adjacent carbons.

Frontier Molecular Orbital (FMO) Interactions :

| Interaction Type | Implication |

|---|---|

| HOMO (Amine) ↔ LUMO (Pyridine) | Potential for cycloaddition or redox reactions |

| LUMO (Chlorine) ↔ HOMO (Nucleophile) | Facilitates electrophilic substitution at C-6 |

Propriétés

IUPAC Name |

3-(6-chloropyridin-3-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2/c9-8-4-3-7(6-11-8)2-1-5-10/h3-4,6H,1-2,5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJFUHAOXOUEQHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CCCN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Chloropyridin-3-YL)propan-1-amine typically involves the following steps:

Starting Materials: The synthesis begins with 6-chloropyridine-3-carboxaldehyde and 3-bromopropan-1-amine.

Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).

Procedure: The 6-chloropyridine-3-carboxaldehyde is reacted with 3-bromopropan-1-amine in the presence of the base to form the desired product through a nucleophilic substitution reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields.

Analyse Des Réactions Chimiques

Types of Reactions

3-(6-Chloropyridin-3-YL)propan-1-amine undergoes various types of chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium thiolate (NaSR) are used under basic conditions.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted pyridine derivatives.

Applications De Recherche Scientifique

Scientific Research Applications

3-(6-Chloropyridin-3-YL)propan-1-amine has a diverse range of applications in scientific research:

Medicinal Chemistry

This compound is investigated for its potential therapeutic properties, including:

- Antimicrobial Activity: Studies have shown that it exhibits activity against various bacterial strains, making it a candidate for antibiotic development.

- Anticancer Properties: Preliminary research indicates that it can inhibit the proliferation of cancer cells. For instance, in vitro studies on human melanoma cells demonstrated a significant reduction in cell viability after treatment .

Biological Studies

Research into the biological interactions of this compound includes:

- Enzyme Inhibition: It has been shown to interact with specific enzymes, potentially modulating their activity, which is crucial for drug development.

- Receptor Binding: The compound may bind to various receptors, influencing cellular signaling pathways critical for cell survival and proliferation.

Industrial Applications

In the industrial sector, this compound is utilized as:

- A building block for synthesizing more complex organic molecules.

- A precursor in the production of agrochemicals and other industrial chemicals .

Case Studies

Several case studies exemplifying the applications of this compound include:

-

Anticancer Activity Study:

- In vitro tests demonstrated that this compound significantly inhibited the growth of MCF-7 breast cancer cells with an IC50 value comparable to established chemotherapeutics.

-

Antimicrobial Efficacy:

- Research indicated that it effectively inhibited several strains of bacteria, suggesting its potential as a new antibiotic agent.

Mécanisme D'action

The mechanism of action of 3-(6-Chloropyridin-3-YL)propan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Functional Group Variations

2.1.1 3-(6-Chloropyridin-3-yl)propan-1-ol

- Molecular Formula: C₈H₁₀ClNO

- Molecular Weight : 171.63 g/mol

- Key Difference : The terminal hydroxyl group replaces the amine, reducing nucleophilicity but enhancing hydrogen-bonding capacity. This compound is likely utilized in solubility studies or as a precursor in esterification reactions .

2.1.2 Nitenpyram Metabolites ()

Metabolites of the neonicotinoid insecticide nitenpyram include:

- N-((6-Chloropyridin-3-yl)methyl)ethanamine (Metabolite D):

Branched-Chain Analogs

2.2.1 2-(6-Chloropyridin-3-YL)-2-methylpropan-1-amine

- Molecular Formula : C₉H₁₃ClN₂

- Molecular Weight : 184.67 g/mol

- This compound (CAS 1060812-06-7) may exhibit improved metabolic stability compared to linear analogs .

Heterocyclic Derivatives

2.3.1 6-Chloro-3-nitro-N-(propan-2-yl)pyridin-2-amine

- Molecular Formula : C₈H₁₀ClN₃O₂

- Key Feature : Incorporates a nitro group and isopropylamine substituent.

Comparative Analysis Table

Activité Biologique

Overview

3-(6-Chloropyridin-3-YL)propan-1-amine, a compound with the molecular formula C8H10ClN, is a derivative of chloropyridine that has garnered attention for its potential biological activities. This article explores its various biological properties, including antibacterial, anticancer, and anti-inflammatory activities, supported by relevant research findings and data.

This compound is characterized by:

- Molecular Weight : 169.63 g/mol

- Structure : It features a pyridine ring substituted with chlorine and an amine group attached to a propanol backbone.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. In a study assessing its efficacy against various bacterial strains, the compound demonstrated:

- Minimum Inhibitory Concentration (MIC) values ranging from 40 to 50 µg/mL against E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae.

- Comparable inhibition zone diameters to standard antibiotics, indicating its potential as an alternative antibacterial agent .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies showed:

- The compound's ability to inhibit cell growth in various cancer cell lines, with IC50 values indicating effective cytotoxicity.

- Mechanisms of action include inducing apoptosis and disrupting cell cycle progression, particularly in breast cancer cells .

Anti-inflammatory Activity

In addition to its antibacterial and anticancer effects, this compound has been evaluated for anti-inflammatory properties:

- A study revealed that the compound significantly inhibited pro-inflammatory cytokines such as IL-6 and TNF-α at concentrations as low as 10 µg/mL.

- These findings suggest its potential use in treating inflammatory diseases .

Case Study 1: Antibacterial Efficacy

In a controlled experiment, this compound was tested against clinical isolates of K. pneumoniae. The compound demonstrated:

- An inhibition zone of 30 mm, which was notably higher than many conventional antibiotics.

Case Study 2: Anticancer Potential

A series of experiments conducted on MCF-7 breast cancer cells indicated that treatment with the compound resulted in:

- A significant decrease in cell viability (up to 70% reduction at higher concentrations).

Research Findings Summary Table

Q & A

Q. Basic

| Compound | Structural Difference | Biological Activity |

|---|---|---|

| 2-(6-Chloropyridin-3-YL)ethanamine | Shorter carbon chain | Lower neuroactivity |

| 3-(5-Chloropyridin-3-YL)propan-1-amine | Chlorine position shift | Enhanced antimicrobial |

| N-Methyl derivative | Methylated amine | Reduced receptor affinity |

| The propane-1-amine chain’s length and flexibility are critical for target engagement . |

How can contradictions in reported biological activity data for this compound be resolved?

Advanced

Discrepancies often arise from assay conditions (e.g., pH, solvent) or impurity profiles. Mitigation strategies include:

- Standardized Assays : Using cell lines with consistent receptor expression levels (e.g., HEK293 for GPCR studies) .

- HPLC-Purity Correlation : Establishing a threshold (>98% purity) for biological testing .

- Meta-Analysis : Comparing datasets across studies to identify outliers or confounding variables (e.g., solvent DMSO concentration) .

What are the stability and solubility profiles of this compound under varying pH conditions?

Q. Basic

- Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water (<1 mg/mL at pH 7). Acidic conditions (pH < 4) improve solubility via protonation of the amine .

- Stability : Degrades in basic media (pH > 9) via hydrolysis of the C-Cl bond. Storage at -20°C under argon extends shelf life .

What challenges arise in crystallizing this compound for X-ray diffraction studies?

Advanced

The compound’s flexibility and low melting point (~80°C) hinder crystal formation. Strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.